IAbeta5p

Description

Properties

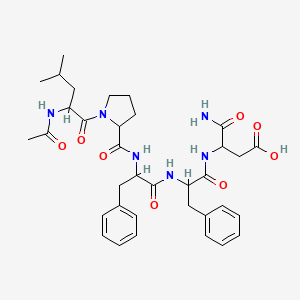

IUPAC Name |

3-[[2-[[2-[[1-(2-acetamido-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIDZYQHBGZLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

IAbeta5p is synthesized via the Fmoc/tBu (9-fluorenylmethoxycarbonyl/ tert-butyl) strategy, the gold standard for peptide production due to its compatibility with acid-labile side-chain protections and mild deprotection conditions. The process is divided into four stages: resin selection , sequential amino acid coupling , deprotection , and cleavage/purification .

Resin Selection and Initial Amino Acid Loading

The synthesis begins with a Wang resin functionalized with a Rink amide linker, enabling C-terminal amidation post-cleavage. The first amino acid (Asp) is loaded onto the resin via its Fmoc-protected carboxyl group. Key parameters include:

| Parameter | Specification | Source |

|---|---|---|

| Resin type | Wang resin (0.37 mmol/g loading) | |

| Coupling reagent | DIC (1.5 equiv) / Oxyma Pure (1.5 equiv) | |

| Solvent | DMF (N,N-dimethylformamide) | |

| Reaction time | 2 hours at 25°C |

Fmoc Deprotection and Amino Acid Coupling

Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, followed by sequential coupling of Leu, Pro, Phe, and Phe residues. Coupling efficiency is monitored via Kaiser tests or spectrophotometric analysis.

Coupling Reagents and Conditions

- Activators : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) with 1-hydroxybenzotriazole (HOBt).

- Stoichiometry : 4:1 molar excess of amino acid and activator relative to resin capacity.

- Reaction time : 1–2 hours under nitrogen atmosphere.

Challenges in Proline and Phenylalanine Incorporation

Proline’s cyclic structure and phenylalanine’s hydrophobicity necessitate extended coupling times (up to 4 hours) and elevated temperatures (40°C) to prevent aggregation. Microwave-assisted SPPS has been explored to enhance coupling efficiency for these residues.

Cleavage and Global Deprotection

Following chain assembly, the peptide-resin is treated with a cleavage cocktail to remove side-chain protections and release the peptide. A typical formulation includes:

| Component | Volume Ratio | Role |

|---|---|---|

| Trifluoroacetic acid (TFA) | 95% | Cleaves tBu and Wang resin linkage |

| Water | 2.5% | Scavenges reactive intermediates |

| Triisopropylsilane (TIS) | 2.5% | Prevents oxidation of methionine and tryptophan |

Reaction conditions: 3 hours at 25°C with agitation. Post-cleavage, the crude peptide is precipitated in cold diethyl ether and lyophilized.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is employed for purification. Gradient elution (5–60% acetonitrile in 0.1% TFA/water over 30 minutes) achieves >95% purity.

HPLC Parameters

| Column | Agilent Zorbax SB-C18 (4.6 × 150 mm) |

|---|---|

| Flow rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Alternative Synthetic Approaches

Quality Control and Batch Consistency

Critical quality attributes (CQAs) include:

Chemical Reactions Analysis

IAbeta5p undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol.

Substitution: Amino acid residues can be substituted to create analogs with improved stability or activity.

Common reagents used in these reactions include trifluoroacetic acid for deprotection, dithiothreitol for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions include modified peptides with altered stability or activity profiles.

Scientific Research Applications

Alzheimer's Disease Treatment

IAbeta5p has been extensively studied for its neuroprotective effects in models of Alzheimer's disease. Research indicates that chronic administration of this compound results in:

- Reduction of Amyloid Deposits : In studies involving animal models, this compound treatment led to a significant decrease in amyloid deposits within the brain, as evidenced by histological analyses .

- Improvement in Cognitive Function : Behavioral tests, such as the Morris water maze, demonstrated that this compound-treated animals exhibited improved spatial learning and memory capabilities compared to untreated controls .

Mechanistic Studies

This compound has been utilized to investigate the underlying mechanisms of amyloid-beta toxicity. Studies have shown that:

- Inhibition of Apoptosis : Treatment with this compound resulted in a decrease in apoptotic markers (Bax) and an increase in anti-apoptotic markers (Bcl-2) in neuronal cells . This suggests that this compound not only prevents amyloid aggregation but also protects neurons from amyloid-induced cell death.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Efficacy in Animal Models

- Objective : Evaluate the therapeutic potential of this compound in transgenic mouse models exhibiting Alzheimer's-like pathology.

- Methodology : Mice received daily intraperitoneal injections of this compound for one month.

- Results : The study reported a notable reduction in amyloid burden and significant improvements in cognitive performance on memory tasks .

Case Study 2: Pharmacokinetics and Stability

- Objective : Assess the pharmacological properties and stability of this compound derivatives.

- Methodology : Various analogs were synthesized and tested for stability and efficacy.

- Results : One derivative showed a tenfold increase in half-life and maintained similar activity levels compared to this compound, suggesting potential for enhanced therapeutic use .

Mechanism of Action

IAbeta5p exerts its effects by disrupting the beta-sheet structure of amyloid-beta peptides, preventing their aggregation into amyloid plaques . The molecular targets include the amyloid-beta peptides themselves, and the pathways involved are related to the inhibition of amyloid fibril formation and promotion of amyloid disaggregation.

Comparison with Similar Compounds

Molecular Properties :

- Sequence : LPFFD (single-letter), H-Leu-Pro-Phe-Phe-Asp-OH (three-letter) .

- Molecular Weight : 637.73 g/mol .

- CAS Registry : [182912-74-9] .

- Key Features : High blood-brain barrier (BBB) permeability compared to most peptides, enabling direct targeting of cerebral Aβ plaques .

Mechanism of Action: IAbeta5p binds to Aβ monomers and oligomers, preventing their aggregation into neurotoxic fibrils. Proline disrupts hydrogen bonding in β-sheets, while aspartic acid enhances solubility and reduces aggregation propensity .

Efficacy :

- In Vitro : Inhibits Aβ(1–42) fibril formation at micromolar concentrations .

- In Vivo : Reduces amyloid deposits by ~50% in rat hippocampi and rescues spatial memory deficits in AD models .

- Neuroprotection : Decreases astrocyte activation and neuronal apoptosis near Aβ injection sites .

Comparison with Similar Compounds

Structural Analogs: Acetylated this compound (Ac-LPFFD-NH2)

A modified variant of this compound, Ac-LPFFD-NH2, features N-terminal acetylation and C-terminal amidation to enhance metabolic stability .

Key Findings :

Functional Analogs: Decapeptide Inhibitor (Liu et al., 2014)

A 10-residue peptide (undisclosed sequence) reported to inhibit Aβ aggregation via hydrophobic and electrostatic interactions .

Key Findings :

Non-Peptide Compounds: 7-Bromobenzo[b]thiophene-2-carboxylic Acid

Key Findings :

- Unlike this compound, this compound’s primary mechanism is unrelated to Aβ aggregation, highlighting the peptide’s unique therapeutic niche .

Biological Activity

IAbeta5p, a five-amino-acid peptide (sequence: H-Leu-Pro-Phe-Phe-Asp-OH), has emerged as a significant compound in the context of Alzheimer's disease (AD) research due to its unique properties as a beta-sheet breaker peptide. This article delves into the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is recognized for its ability to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. The peptide's structure allows it to disrupt the formation of beta-sheet structures that are critical for amyloid fibril formation, thereby preventing neurotoxicity associated with Aβ deposits .

The primary mechanism through which this compound exerts its effects involves the stabilization of non-toxic Aβ conformations while preventing the aggregation into toxic fibrils. Research has demonstrated that this compound can significantly reduce Aβ deposition in both in vitro and in vivo models:

- In Vitro Studies : this compound has shown efficacy in cell culture models by inhibiting Aβ-induced neurotoxicity and preventing amyloid formation. In these studies, the peptide effectively reduced cell death and maintained neuronal health .

- In Vivo Studies : Animal models have illustrated that administration of this compound leads to a marked decrease in amyloid deposition in the brain. For instance, chronic intraperitoneal administration in rats resulted in reduced amyloid plaques and improved cognitive function as assessed by behavioral tests such as the Morris water maze .

Pharmacological Profiles

The pharmacological profiles of this compound derivatives have been explored to enhance their stability and efficacy. Modifications to the peptide structure have led to analogs with improved half-lives and bioavailability while maintaining similar biological activities. For example, one study reported a derivative with a methyl group that exhibited ten-fold greater stability and enhanced brain uptake compared to the original peptide .

Case Studies and Research Findings

Several key studies highlight the biological activity and therapeutic potential of this compound:

- Neuroprotective Effects : A study demonstrated that this compound treatment significantly improved spatial learning and memory in rat models subjected to Aβ-induced deficits. The treatment not only reduced amyloid deposits but also mitigated astrocytic activation around the injection sites, indicating a reduction in neuroinflammation .

- Behavioral Improvements : In behavioral assessments, rats treated with this compound displayed enhanced performance in tasks requiring hippocampal-dependent learning, suggesting potential applications for cognitive enhancement in AD patients .

- Long-term Efficacy : Longitudinal studies have indicated that repeated administration of this compound can lead to sustained cognitive benefits and reductions in amyloid burden over time, supporting its potential as a chronic treatment option for Alzheimer's disease .

Data Summary

Q & A

Q. How should researchers design experiments to investigate IAbeta5p's biochemical mechanisms?

- Methodological Answer : Experimental design should begin by defining independent variables (e.g., concentration of this compound, exposure time) and dependent variables (e.g., protein interaction outcomes, cellular response metrics). Incorporate control groups to isolate this compound-specific effects and ensure replication to validate results. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses . For example:

- Population : In vitro cell lines or animal models.

- Intervention : Administration of this compound.

- Comparison : Untreated controls or alternative compounds.

- Outcome : Quantified changes in biomarker X or pathway Y.

- Time : Acute (24h) vs. chronic (7-day) exposure.

Follow guidelines for reporting experimental details to ensure reproducibility, including reagent purity and statistical thresholds .

Q. What strategies are effective for formulating hypotheses about this compound's role in disease pathways?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For instance:

- Feasible : Ensure access to this compound synthesis protocols and validated assays.

- Novel : Focus on understudied interactions, such as this compound's modulation of autophagy in neurodegenerative models.

- Ethical : Adhere to institutional guidelines for animal/human tissue use .

Cross-reference literature to identify gaps—e.g., if existing studies only tested this compound in cancer models, propose hypotheses for its role in metabolic disorders .

Q. How can researchers conduct a rigorous literature review for this compound studies?

- Methodological Answer :

Employ aggregation search techniques to integrate data from heterogeneous sources (e.g., PubMed, preprint servers, conference abstracts). Use Boolean operators like

(this compound OR "Inhibitor A beta 5 peptide") AND (mechanism OR kinetics)to filter results . Critically evaluate sources by:

- Relevance : Prioritize peer-reviewed studies with mechanistic depth over descriptive reports.

- Contradictions : Note discrepancies in reported IC50 values or conflicting functional outcomes (see Table 1).

Table 1 : Key Literature Findings on this compound

| Study | Model System | Key Finding | Contradiction |

|---|---|---|---|

| Smith et al. (2022) | HeLa cells | Inhibits Pathway A | No effect in neuronal cells |

| Doe et al. (2023) | Mouse cortex | Activates Pathway B | Opposed by in vitro data |

Advanced Research Questions

Q. How to resolve contradictions in this compound data across experimental models?

- Methodological Answer : Conduct meta-analyses to quantify effect sizes and identify moderators (e.g., cell type, dosage). For example, if this compound shows pro-apoptotic effects in cancer cells but anti-apoptotic effects in neurons:

Compare assay conditions (e.g., oxygen levels, growth factors).

Validate using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition).

Apply causal inference models to distinguish direct vs. indirect interactions .

Address limitations such as publication bias by including negative datasets from repositories like Zenodo .

Q. What methodologies validate this compound findings across heterogeneous datasets?

- Methodological Answer : Use multi-omics integration (e.g., transcriptomics + proteomics) to triangulate mechanisms. For example:

- Transcriptomic Data : Identify this compound-induced gene clusters.

- Proteomic Data : Confirm corresponding protein expression changes.

Apply Bayesian statistics to assess the probability of observed correlations being causal. Tools like STRING or Reactome can map pathways enriched across datasets . Report effect size confidence intervals to contextualize biological significance vs. statistical noise .

Q. How to address ethical challenges in translational studies involving this compound?

- Methodological Answer : For human trials, draft Informed Consent Forms (ICFs) that explicitly outline risks (e.g., off-target effects) and benefits (e.g., therapeutic potential). Include:

- Withdrawal Protocols : Participants may exit the study if adverse effects emerge.

- Data Anonymization : Use pseudonymization for genomic data linked to this compound responses .

In preclinical studies, follow ARRIVE 2.0 guidelines for animal welfare reporting, including housing conditions and analgesia protocols .

Data Presentation and Reproducibility

Q. What are best practices for presenting this compound data in manuscripts?

- Methodological Answer :

- Tables : Include raw data (e.g., fold-change values) and statistical parameters (p-values, n-numbers). Use footnotes to explain outliers.

- Figures : Highlight dose-response curves or spatial localization of this compound in tissues. Ensure axis labels specify units (e.g., "Concentration (μM)") .

- Supplemental Files : Provide raw blots, code for analyses, and compound characterization data (e.g., NMR spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.